molecular formula C7H9NO2 B3038023 ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate CAS No. 699-23-0

ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate

Cat. No. B3038023
CAS RN: 699-23-0
M. Wt: 139.15 g/mol
InChI Key: ABSAAQSCUQHJOC-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate” is a chemical compound. It is a non-racemic molecule with the molecular formula C27H41F2N3O7 . The compound has a molecular weight of 557.6 g/mol .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) has been achieved by alkylation/cyclization of a newly designed axially chiral Ni (II) complex of glycine Schiff base .


Molecular Structure Analysis

The molecular structure of “ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate” can be analyzed using various techniques. The InChI string for this compound is InChI=1S/C27H41F2N3O7/c1-7-10-12-26 (28,29)13-11-19 (30-24 (37)39-25 (4,5)6)22 (35)32-16-18 (33)14-20 (32)21 (34)31-27 (15-17 (27)8-2)23 (36)38-9-3/h7-8,17-20,33H,1-2,9-16H2,3-6H3, (H,30,37) (H,31,34)/t17-,18-,19+,20+,27-/m1/s1 .


Chemical Reactions Analysis

The chemical reactions involving “ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate” can be complex and depend on the conditions under which the reactions are carried out. The compound’s stereochemistry plays a crucial role in its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate” include a molecular weight of 557.6 g/mol, a computed XLogP3-AA of 3.4, a hydrogen bond donor count of 3, and a hydrogen bond acceptor count of 9 . The compound also has a rotatable bond count of 16 .

Scientific Research Applications

  • Enantioselective Synthesis Applications :

    • Ethyl (1R, 2R, 5R)-5-iodo-2-methylcyclohexane-1-carboxylate, related to the chemical , was synthesized for use as an attractant for the Mediterranean fruit fly, demonstrating its utility in pest control research (Raw & Jang, 2000).
  • Biological Evaluation in Pharmacology :

    • Bromophenol derivatives with a cyclopropane moiety similar to the chemical were synthesized and found to be effective inhibitors of enzymes relevant to diseases like Alzheimer's and Parkinson's, indicating its potential in medicinal chemistry (Boztaş et al., 2019).
  • Polymer Chemistry :

    • A variant of this compound was used in the oligomerization process catalyzed by horseradish peroxidase, showcasing its application in polymer chemistry for the development of new materials (Pang, Ritter & Tabatabai, 2003).
  • Plant Biochemistry Research :

    • A study on pea epicotyls highlighted the specific conversion of stereochemical isomers of a similar compound to 1-butene, contributing to our understanding of plant biochemistry and enzyme specificity (McKeon & Yang, 2004).
  • Ethylene Precursor in Plants :

    • Research on wheat leaves identified a conjugate of 1-aminocyclopropane-1-carboxylic acid (a related compound) as a nonvolatile metabolite, adding to our knowledge of ethylene precursors in higher plants (Hoffman, Yang & McKeon, 1982).
  • Synthesis of Hepatitis C Virus Inhibitors :

    • The compound was used in the synthesis of HCV NS3 protease inhibitors, demonstrating its importance in antiviral drug development (Lou et al., 2013).
  • Ethylene Biosynthesis Analysis :

    • Updated protocols for the analysis of ethylene biosynthesis, involving metabolites related to the chemical, provide essential tools for plant physiology research (Bulens et al., 2011).

properties

IUPAC Name

ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-2-10-7(9)6-3-5(6)4-8/h5-6H,2-3H2,1H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSAAQSCUQHJOC-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H]1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate

CAS RN

699-23-0
Record name rac-ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

40.2 g (291 mmol) of potassium carbonate were introduced into 89 ml of DMF at RT, 9.6 ml (146 mmol) of acrylonitrile, 15.5 ml (146 mmol) of ethyl chloroacetate and 1.96 g (8.61 mmol) of benzyltriethylammonium chloride were added, and the mixture was stirred at RT for 3 days. Water was added, the mixture was extracted with diethyl ether, and the combined organic phases were dried over sodium sulfate, filtered and concentrated. The residue was purified by vacuum distillation. 6.50 g (30% of theory) of the title compound (boiling range: 63-66° C./0.9 mbar) and 1.41 g (7%) of the corresponding cis-isomer (boiling range: 85-89° C./0.9 mbar) were obtained.
Quantity
40.2 g
Type
reactant
Reaction Step One
Name
Quantity
89 mL
Type
reactant
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step Two
Quantity
15.5 mL
Type
reactant
Reaction Step Two
Quantity
1.96 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate
Reactant of Route 6
ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.